![molecular formula C11H16S B14438309 [1-(Ethylsulfanyl)propyl]benzene CAS No. 75490-49-2](/img/structure/B14438309.png)
[1-(Ethylsulfanyl)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Ethylsulfanyl)propyl]benzene is an organic compound characterized by a benzene ring substituted with a propyl group that has an ethylsulfanyl group attached to its second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethylsulfanyl)propyl]benzene typically involves the alkylation of benzene with a suitable propyl derivative that contains an ethylsulfanyl group. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-(ethylsulfanyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Ethylsulfanyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-ethylsulfanylated benzene derivatives
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives
Applications De Recherche Scientifique
[1-(Ethylsulfanyl)propyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-(Ethylsulfanyl)propyl]benzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(Methylsulfanyl)propyl]benzene
- [1-(Propylsulfanyl)propyl]benzene
- [1-(Butylsulfanyl)propyl]benzene
Uniqueness
[1-(Ethylsulfanyl)propyl]benzene is unique due to the specific length and structure of its alkyl chain and the presence of the ethylsulfanyl group
Propriétés
Numéro CAS |
75490-49-2 |
|---|---|
Formule moléculaire |
C11H16S |
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
1-ethylsulfanylpropylbenzene |
InChI |
InChI=1S/C11H16S/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
LPTDJGUBRAOSSX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)
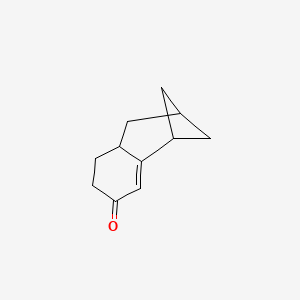


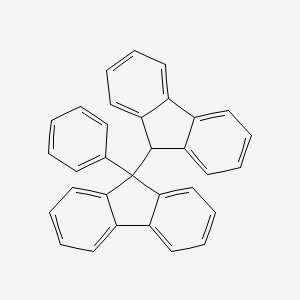
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
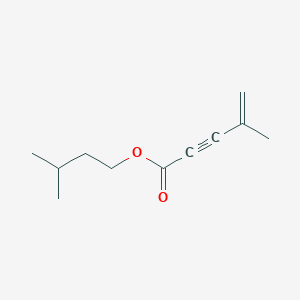


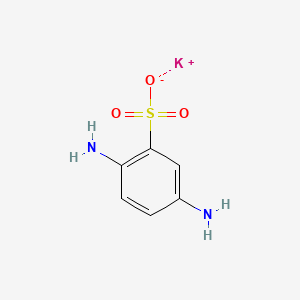

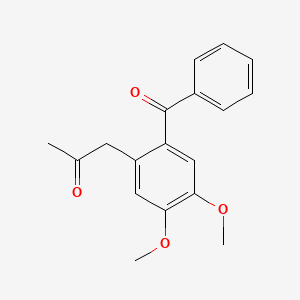
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
